molecular formula C5H7N5O3 B13141870 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea CAS No. 405917-94-4

1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea

Katalognummer: B13141870
CAS-Nummer: 405917-94-4
Molekulargewicht: 185.14 g/mol
InChI-Schlüssel: WAVBQNXYFGDCRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 4-position and a urea moiety at the 2-position of the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea typically involves the reaction of appropriate triazine precursors with urea. One common method involves the reaction of 4-methoxy-6-oxo-1,6-dihydro-1,3,5-triazine with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions can result in a variety of functionalized triazine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is unique due to its specific substitution pattern and the presence of both methoxy and urea groups. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

405917-94-4

Molekularformel

C5H7N5O3

Molekulargewicht

185.14 g/mol

IUPAC-Name

(4-methoxy-6-oxo-1H-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C5H7N5O3/c1-13-5-9-3(7-2(6)11)8-4(12)10-5/h1H3,(H4,6,7,8,9,10,11,12)

InChI-Schlüssel

WAVBQNXYFGDCRX-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=O)NC(=N1)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.